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molecular formula C10H10N2O4 B8436246 Ethyl 4-hydroxy-2-oxo-1,2-dihydropyrrolo[1,2-b]pyridazine-3-carboxylate

Ethyl 4-hydroxy-2-oxo-1,2-dihydropyrrolo[1,2-b]pyridazine-3-carboxylate

Cat. No. B8436246
M. Wt: 222.20 g/mol
InChI Key: PBHBUMIVDMSKHH-UHFFFAOYSA-N
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Patent
US08217043B2

Procedure details

A mixture of N-aminopyrrole (1.77 g, 20.56 mmol) and 2-ethoxycarbonyl-malonic acid diethyl ester (14.4 g, 61.68 mmol) was subjected microwave heating at 170° C. for 30 min; then cooled, the reaction mixture was directly purified with silica gel column to give the desired product (372 mg) as brown solid. ESI (m/z): 223 (M+H)+.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[CH2:7]([O:9][C:10](=[O:22])[CH:11]([C:17](OCC)=[O:18])[C:12](OCC)=[O:13])[CH3:8]>>[CH2:7]([O:9][C:10]([C:11]1[C:12](=[O:13])[NH:1][N:2]2[CH:6]=[CH:5][CH:4]=[C:3]2[C:17]=1[OH:18])=[O:22])[CH3:8]

Inputs

Step One
Name
Quantity
1.77 g
Type
reactant
Smiles
NN1C=CC=C1
Name
Quantity
14.4 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C(=O)OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
the reaction mixture was directly purified with silica gel column

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(C=2N(NC1=O)C=CC2)O
Measurements
Type Value Analysis
AMOUNT: MASS 372 mg
YIELD: CALCULATEDPERCENTYIELD 8.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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